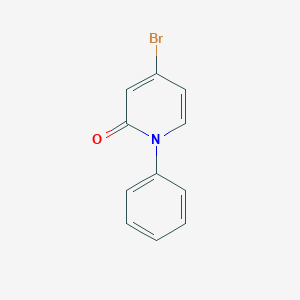

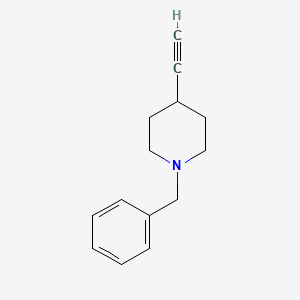

4-Bromo-1-phenylpyridin-2(1H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Bromo-1-phenylpyridin-2(1H)-one and related compounds has been explored through various methods. For instance, the Kröhnke synthesis was employed to achieve selective symmetrical and unsymmetrical functionalization of terpyridines, which are related to the pyridinone structure . Another study reported the synthesis of a Schiff base compound involving 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, which was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Additionally, a concise synthesis of 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, was performed using a 'halogen dance' reaction, which is relevant to the synthesis of brominated pyridines . An improved synthesis method for 4-bromo-2,2'-bipyridine was also reported, which is a starting material for low-molecular-weight model compounds .

Molecular Structure Analysis

X-ray crystallography has been a common technique for analyzing the molecular structure of brominated pyridine derivatives. The crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was determined, showing that it crystallizes in the monoclinic system . Similarly, the molecular geometry of various antipyrine derivatives, including brominated compounds, was characterized using X-ray structure characterization and Hirshfeld surface analysis . These analyses provide insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the properties of the compounds.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives has been explored in several studies. For example, the self-condensation of 4-bromopyridine was investigated, leading to the synthesis of a water-soluble, conjugated polymer with a complex structure . The Schiff base compound mentioned earlier was synthesized through a reaction that likely involved the formation of an imine bond, a common reaction for brominated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from their synthesis and structural characterization. For instance, the Schiff base compound's molecular conformation is stabilized by an intramolecular hydrogen bond, which could influence its physical properties . The antipyrine derivatives' crystal packing is mainly stabilized by hydrogen bonds and π-interactions, which contribute to their solid-state structures . Theoretical studies, such as DFT calculations, have been used to predict the vibrational properties of brominated pyridine derivatives, providing a deeper understanding of their physicochemical characteristics .

Relevant Case Studies

Several case studies have been reported where brominated pyridine derivatives play a crucial role. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is an important intermediate for the synthesis of biologically active compounds . Additionally, the biological evaluation of 4-(4-bromo-1-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1h)-one revealed excellent antimicrobial activities, highlighting the potential pharmaceutical applications of brominated pyridine derivatives .

Applications De Recherche Scientifique

Synthesis and Structural Analyses : 4-Bromo-1-phenylpyridin-2(1H)-one is utilized in the synthesis and structural analysis of various compounds. For instance, it is used in the synthesis of copper(II) and oxido-vanadium(IV) complexes, which have applications in coordination chemistry (Takjoo et al., 2013).

Intermediate in Biologically Active Compound Synthesis : This chemical serves as an important intermediate for synthesizing biologically active compounds. Its synthesis involves several steps including nitration, chlorination, and condensation, demonstrating its versatility in organic synthesis (Wang et al., 2016).

Bromination Mechanisms in Organic Chemistry : It plays a role in understanding the bromination mechanisms of complex organic compounds. The bromination process, which involves iron(III) bromide, is significant in organic synthesis and materials science (Feng et al., 2015).

Development of Novel Chemical Compounds : It is used in the development of novel chemical compounds with potential applications in various fields. For instance, the synthesis of mono- and dibromo-derivatives of 1-phenylpyrazol-3-ol has been reported, showing the versatility of 4-Bromo-1-phenylpyridin-2(1H)-one in creating new molecules (Nedzelskytė et al., 2007).

Investigating Intermolecular Interactions : The compound is also significant in the study of intermolecular interactions and crystal packing in antipyrine-like derivatives. This research contributes to the understanding of molecular structures and interactions in solid-state chemistry (Saeed et al., 2020).

Fluorescent Chemosensors for Heavy Metal Ions : Another application is in the development of fluorescent chemosensors for detecting heavy metal ions. This is crucial in environmental monitoring and biochemistry (Padilla-Tosta et al., 2001).

Radiosensitizing Agents in Cancer Research : Its derivatives, like bromopyridone nucleotide analogues, are explored as radiosensitizing agents, particularly in cancer research. These compounds enhance the effectiveness of radiotherapy in treating tumors (Rudra et al., 2015).

MEK 1,2 Inhibitors in Cancer Therapy : Derivatives of 4-Bromo-1-phenylpyridin-2(1H)-one have been found to act as potent and selective MEK 1,2 inhibitors, showing potential in cancer therapy (Wallace et al., 2006).

Synthesis of Novel Pyridine-Based Derivatives : It's also used in the synthesis of novel pyridine-based derivatives, demonstrating its importance in creating new molecules with potential applications in materials science and pharmacology (Ahmad et al., 2017).

Propriétés

IUPAC Name |

4-bromo-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFLRUVEBNICPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)

![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)